

AGI-14100: Unwavering Specificity for Mutant IDH1 in Cancer Metabolism Research

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Compound of Interest					
Compound Name:	AGI-14100				
Cat. No.:	B15137018	Get Quote			

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) has emerged as a pivotal strategy. The gain-of-function mutation in IDH1, most commonly the R132H substitution, leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), a key driver of tumorigenesis. **AGI-14100**, a potent and orally available small molecule inhibitor, has demonstrated remarkable specificity for mutant IDH1, offering a valuable tool for preclinical research and a foundation for the development of clinically approved therapeutics. This guide provides a comprehensive comparison of **AGI-14100** with other notable mutant IDH1 inhibitors, supported by experimental data and detailed protocols.

Potency and Selectivity: A Quantitative Comparison

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over related proteins, such as the wild-type enzyme. **AGI-14100** exhibits high potency against the mutant IDH1 enzyme, with minimal activity against the wild-type counterpart, thereby reducing the potential for off-target effects. The following table summarizes the inhibitory activity of **AGI-14100** and other key mutant IDH1 inhibitors.



Compound	Target	IC50 (Enzymatic Assay)	Cellular 2-HG Inhibition IC50	Reference
AGI-14100	Mutant IDH1 (R132H)	6 nM	0.74 nM (U87- MG cells)	[1][2]
Wild-type IDH1	>100 μM (inferred)	Not Reported	[3]	
AGI-5198	Mutant IDH1 (R132H)	70 nM	Not Reported	[3]
Wild-type IDH1	>100 μM	Not Reported	[3]	
AG-120 (Ivosidenib)	Mutant IDH1 (R132H)	~5 nM	12 nM (U87-MG cells)	[4]
Wild-type IDH1	>100 μM	Not Reported	[4]	

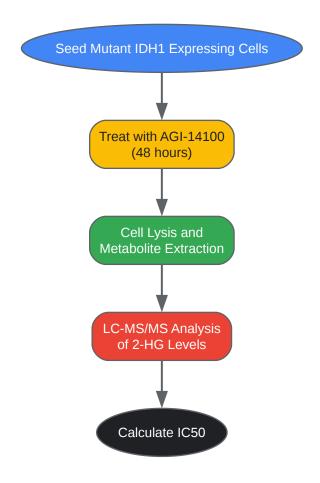
Note: The IC50 value for **AGI-14100** against wild-type IDH1 is inferred from the high selectivity profile of its closely related predecessor, AGI-5198, and its successor, AG-120 (Ivosidenib), which both show negligible inhibition of the wild-type enzyme at high concentrations.[3][4]

The Allosteric Advantage: Mechanism of Selective Inhibition

The remarkable specificity of **AGI-14100** and other related inhibitors for mutant IDH1 stems from their unique allosteric mechanism of action. These inhibitors do not bind to the active site of the enzyme but rather to a novel allosteric pocket located at the dimer interface of the mutant IDH1 homodimer. This binding is dependent on the conformational changes induced by the R132H mutation.

Wild-type IDH1 exists in a conformational equilibrium that does not favor the formation of this allosteric pocket. The mutation, however, shifts this equilibrium, creating a stable binding site for the inhibitor. By binding to this allosteric site, **AGI-14100** locks the mutant enzyme in an inactive conformation, preventing it from converting α -ketoglutarate to 2-HG.





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